methyl 4-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]carbamoyl}benzoate
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Overview
Description
Methyl 4-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]carbamoyl}benzoate is a complex organic compound that features an indole moiety, which is a significant structure in many natural products and pharmaceuticals. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]carbamoyl}benzoate typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative can then be further modified through various chemical reactions to introduce the methoxy and methyl groups at the appropriate positions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of catalysts and green chemistry principles could be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]carbamoyl}benzoate can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzoate moiety can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a strong acid, such as sulfuric acid or hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the carbonyl group would produce an alcohol .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s indole moiety is known to interact with various biological targets, making it useful for studying enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activities, this compound could be investigated for its therapeutic properties, such as anticancer, antiviral, or anti-inflammatory effects.
Mechanism of Action
The mechanism by which methyl 4-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]carbamoyl}benzoate exerts its effects is likely related to its ability to interact with specific molecular targets. The indole moiety can bind to various receptors and enzymes, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: This compound also features an indole moiety and has been studied for its antiviral activity.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Another indole derivative with potential antiviral properties.
Uniqueness
Methyl 4-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]carbamoyl}benzoate is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other indole derivatives. Its combination of a benzoate moiety with an indole structure makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C21H22N2O4 |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
methyl 4-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethylcarbamoyl]benzoate |
InChI |
InChI=1S/C21H22N2O4/c1-13-17(18-12-16(26-2)8-9-19(18)23-13)10-11-22-20(24)14-4-6-15(7-5-14)21(25)27-3/h4-9,12,23H,10-11H2,1-3H3,(H,22,24) |
InChI Key |
MLBPVSCKTADTNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCNC(=O)C3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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